molecular formula C14H15NO B7618280 N-methyl-2-naphthalen-2-ylpropanamide

N-methyl-2-naphthalen-2-ylpropanamide

Cat. No.: B7618280
M. Wt: 213.27 g/mol
InChI Key: DZJZGBTVJJCRCX-UHFFFAOYSA-N
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Description

N-methyl-2-naphthalen-2-ylpropanamide is an amide derivative of naproxen, a nonsteroidal anti-inflammatory drug (NSAID). Structurally, it consists of a 6-methoxynaphthalen-2-yl group (the bioactive moiety of naproxen) linked to a propanamide backbone with an N-methyl substitution. This compound is part of a broader class of naproxen derivatives designed to explore modifications in pharmacokinetics, bioavailability, or target specificity .

Properties

IUPAC Name

N-methyl-2-naphthalen-2-ylpropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO/c1-10(14(16)15-2)12-8-7-11-5-3-4-6-13(11)9-12/h3-10H,1-2H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZJZGBTVJJCRCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC2=CC=CC=C2C=C1)C(=O)NC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Observations :

  • Core Structure : All compounds retain the 6-methoxynaphthalen-2-yl group from naproxen, critical for COX-2 inhibition .
  • Amine Substituent : The N-methyl group in the target compound is replaced with bulkier or pharmacologically active moieties (e.g., diphenylethyl, indole, chlorophenethyl) in analogs. These modifications aim to enhance binding affinity, solubility, or metabolic stability .
  • Synthesis : All derivatives are synthesized via DCC-mediated amide bond formation, a standard method for NSAID derivatization .

Physicochemical and Spectroscopic Properties

Melting Points and Solubility
  • N-(2,2-Diphenylethyl) analog : Reported melting point is 148–150°C, suggesting higher crystallinity due to the diphenyl group .
  • N-(2-(1H-Indol-3-yl)ethyl) analog: No explicit melting point data, but the indole moiety may enhance aqueous solubility compared to the diphenyl variant .

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